molecular formula C19H23NO5S B8530251 SPIRO[5.5]UNDECANE-3-CARBOXAMIDE,N-[(4-METHYLPHENYL)SULFONYL]-2,4-DIOXO- CAS No. 57641-80-2

SPIRO[5.5]UNDECANE-3-CARBOXAMIDE,N-[(4-METHYLPHENYL)SULFONYL]-2,4-DIOXO-

Cat. No.: B8530251
CAS No.: 57641-80-2
M. Wt: 377.5 g/mol
InChI Key: IAIUMVPEFJQUIS-UHFFFAOYSA-N
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Description

SPIRO[55]UNDECANE-3-CARBOXAMIDE,N-[(4-METHYLPHENYL)SULFONYL]-2,4-DIOXO- is a complex organic compound characterized by a unique spiro structure The spiro configuration involves two rings sharing a single atom, creating a rigid and stable framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[5.5]undecane derivatives typically involves the formation of spirocyclic structures through cyclization reactions. One common method includes the use of 1,3-dioxane or 1,3-dithiane rings . The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the spiro structure.

Industrial Production Methods

Industrial production of spiro[5.5]undecane-3-carboxamide,4-dioxo- may involve large-scale cyclization processes with optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

SPIRO[5.5]UNDECANE-3-CARBOXAMIDE,N-[(4-METHYLPHENYL)SULFONYL]-2,4-DIOXO- undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[5.5]undecane derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

SPIRO[5.5]UNDECANE-3-CARBOXAMIDE,N-[(4-METHYLPHENYL)SULFONYL]-2,4-DIOXO- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of spiro[5.5]undecane-3-carboxamide,4-dioxo- involves its interaction with specific molecular targets and pathways. The spiro structure provides a rigid framework that can interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[5.5]undecane derivatives with 1,3-dioxane rings
  • Spiro[5.5]undecane derivatives with 1,3-dithiane rings
  • Bis(1,3-oxathiane) spiranes

Uniqueness

SPIRO[5.5]UNDECANE-3-CARBOXAMIDE,N-[(4-METHYLPHENYL)SULFONYL]-2,4-DIOXO- is unique due to its specific functional groups and spiro structure, which confer distinct chemical and biological properties. Compared to other spiro[5.5]undecane derivatives, it may exhibit different reactivity and interactions with molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

57641-80-2

Molecular Formula

C19H23NO5S

Molecular Weight

377.5 g/mol

IUPAC Name

N-(4-methylphenyl)sulfonyl-2,4-dioxospiro[5.5]undecane-3-carboxamide

InChI

InChI=1S/C19H23NO5S/c1-13-5-7-14(8-6-13)26(24,25)20-18(23)17-15(21)11-19(12-16(17)22)9-3-2-4-10-19/h5-8,17H,2-4,9-12H2,1H3,(H,20,23)

InChI Key

IAIUMVPEFJQUIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2C(=O)CC3(CCCCC3)CC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Reaction of equimolar amounts of spiro[5.5]undecane-2,4-dione with p-toluenesulfonylisocyanate in benzene according to the procedure of Example 1 affords 3-[N-(p-TOLUENESULFONYL)CARBAMOYL]SPIRO[5.5]UNDECANE-2,4-DIONE, m.p. 150.5°-152° C. (corr.).
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